7-Methyl-5-nitro-1,3-benzothiazole
Overview
Description
7-Methyl-5-nitro-1,3-benzothiazole (MNB) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MNB is a heterocyclic compound that contains a benzothiazole ring with a nitro group and a methyl group attached to it. The compound has been found to exhibit various biological activities, making it a potential candidate for drug development and other scientific applications.
Mechanism Of Action
7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various cellular targets. 7-Methyl-5-nitro-1,3-benzothiazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical And Physiological Effects
7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 7-Methyl-5-nitro-1,3-benzothiazole has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One of the advantages of using 7-Methyl-5-nitro-1,3-benzothiazole in lab experiments is its ability to exhibit multiple biological activities. This makes the compound a potential candidate for drug development and other scientific applications. However, one of the limitations of using 7-Methyl-5-nitro-1,3-benzothiazole is its potential toxicity. The compound has been found to exhibit cytotoxicity in some studies, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 7-Methyl-5-nitro-1,3-benzothiazole. One potential direction is the development of 7-Methyl-5-nitro-1,3-benzothiazole-based drugs for the treatment of neurological disorders. Another potential direction is the synthesis of 7-Methyl-5-nitro-1,3-benzothiazole derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action and its potential use in various scientific applications.
Conclusion:
7-Methyl-5-nitro-1,3-benzothiazole is a synthetic compound that exhibits various biological activities, making it a potential candidate for drug development and other scientific applications. The compound's mechanism of action is not fully understood, but studies have shown that it interacts with various cellular targets to exhibit its biological activities. 7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, as well as potential use in the treatment of neurological disorders. However, the compound's potential toxicity can limit its use in certain applications. Further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's potential and to develop 7-Methyl-5-nitro-1,3-benzothiazole-based drugs with improved biological activities and reduced toxicity.
Scientific Research Applications
7-Methyl-5-nitro-1,3-benzothiazole has been extensively studied for its potential use in drug development. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 7-Methyl-5-nitro-1,3-benzothiazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
CAS RN |
196205-27-3 |
---|---|
Product Name |
7-Methyl-5-nitro-1,3-benzothiazole |
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
7-methyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3 |
InChI Key |
LQSHSFOUMDTSGT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-] |
synonyms |
Benzothiazole, 7-methyl-5-nitro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.